Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC17860259
InChI: InChI=1S/C24H22O12/c1-9-5-11-17(12(25)6-9)21(31)18-10(19(11)29)3-2-4-13(18)35-24-23(33)22(32)20(30)14(36-24)8-34-16(28)7-15(26)27/h2-6,14,20,22-25,30,32-33H,7-8H2,1H3,(H,26,27)/t14-,20-,22+,23-,24-/m1/s1
SMILES:
Molecular Formula: C24H22O12
Molecular Weight: 502.4 g/mol

Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside

CAS No.:

Cat. No.: VC17860259

Molecular Formula: C24H22O12

Molecular Weight: 502.4 g/mol

* For research use only. Not for human or veterinary use.

Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside -

Specification

Molecular Formula C24H22O12
Molecular Weight 502.4 g/mol
IUPAC Name 3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-methyl-9,10-dioxoanthracen-1-yl)oxyoxan-2-yl]methoxy]propanoic acid
Standard InChI InChI=1S/C24H22O12/c1-9-5-11-17(12(25)6-9)21(31)18-10(19(11)29)3-2-4-13(18)35-24-23(33)22(32)20(30)14(36-24)8-34-16(28)7-15(26)27/h2-6,14,20,22-25,30,32-33H,7-8H2,1H3,(H,26,27)/t14-,20-,22+,23-,24-/m1/s1
Standard InChI Key JTBHLAGLMHJJIX-LHNXKRSWSA-N
Isomeric SMILES CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O
Canonical SMILES CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O

Introduction

Structural Characteristics and Molecular Properties

Chemical Composition and Stereochemistry

Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside (C₂₄H₂₂O₁₂) belongs to the anthraquinone glycoside family. Its IUPAC name, 3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-methyl-9,10-dioxoanthracen-1-yl)oxyoxan-2-yl]methoxy]propanoic acid, reflects the malonyl substitution at the 6'-position of the glucopyranosyl unit. The β-D-glycosidic bond and axial chirality of the glucose moiety are critical for its interactions with biological targets, as evidenced by molecular docking studies .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₂₂O₁₂
Molecular Weight502.4 g/mol
CAS Number13241-28-6
PubChem CID11968352
SolubilityEnhanced by malonyl group

Spectroscopic Identification

The compound’s structure has been validated through nuclear magnetic resonance (NMR) and mass spectrometry (MS). The malonyl group introduces distinct signals in the ¹³C NMR spectrum, including a carbonyl carbon at δ 167.3 ppm and a methylene group at δ 42.1 ppm . High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) reveals a molecular ion peak at m/z 503.1 [M+H]⁺, consistent with its molecular formula .

Natural Occurrence and Biosynthesis

Plant Sources

Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside is primarily isolated from Polygonum multiflorum (Chinese: 何首乌), a medicinal plant used in traditional Chinese medicine . It coexists with structurally related anthraquinones such as emodin-8-O-glucoside and physcion-8-O-glucoside, which share the same biosynthetic pathway .

Biosynthetic Pathway

The biosynthesis involves three key stages:

  • Chrysophanol Formation: Derived from the polyketide pathway via cyclization of octaketide precursors. NADPH-dependent emodin deoxygenase catalyzes the reduction of emodin to chrysophanol, a rate-limiting step involving hydrogen transfer from NADPH .

  • Glycosylation: UDP-glucose-dependent glucosyltransferases attach β-D-glucose to the 8-hydroxy group of chrysophanol.

  • Malonylation: Malonyl-CoA serves as the acyl donor, with malonyltransferases esterifying the 6'-OH of the glucose unit .

Biological Activities and Mechanisms

Anti-HBV Activity

In HepG2 2.2.15 cells, Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside reduces HBV DNA levels by 78% at 50 μM, outperforming the parent compound chrysophanol (42% inhibition) . Mechanistically, it disrupts viral capsid assembly and inhibits the reverse transcriptase domain of the HBV polymerase .

Anti-Diabetic Effects

The compound enhances glucose uptake in 3T3-L1 adipocytes by upregulating GLUT4 translocation. At 10 μM, it increases insulin-stimulated glucose transport by 2.3-fold, comparable to metformin . This activity is attributed to AMP-activated protein kinase (AMPK) phosphorylation, which augments mitochondrial fatty acid oxidation .

Antiplatelet Activity

Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside inhibits collagen-induced platelet aggregation with an IC₅₀ of 12.5 μM, surpassing aspirin (IC₅₀: 45 μM) . It blocks phosphatidylserine exposure and thrombin generation by modulating the PI3K/Akt pathway .

Pharmacokinetics and Metabolism

Absorption and Distribution

In rat models, oral administration yields a plasma Cₘₐₓ of 1.2 μg/mL at Tₘₐₓ = 2 h, with a bioavailability of 22% due to first-pass metabolism . The malonyl group improves intestinal absorption by 40% compared to non-acylated analogs.

Metabolic Pathways

Hepatic metabolism involves deglycosylation by β-glucosidases, yielding chrysophanol and malonic acid. Cytochrome P450 enzymes (CYP3A4/5) subsequently hydroxylate chrysophanol to form 3-hydroxy-chrysophanol, which undergoes glucuronidation .

Analytical Methods for Quantification

Chromatographic Techniques

Ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight MS (Q-TOF-MS) achieves baseline separation of Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside from co-occurring anthraquinones in Polygonum multiflorum extracts. A Phenomenex Hydro-RP C₁₈ column with a CH₃OH/H₂O gradient (0.1% formic acid) provides optimal resolution .

Table 2: Analytical Parameters for UPLC-Q-TOF-MS

ParameterValue
Retention Time14.7 min
LOD0.05 ng/mL
LOQ0.15 ng/mL
Linear Range0.15–100 ng/mL (R²=0.999)

Validation in Biological Matrices

In plasma, solid-phase extraction (SPE) with Oasis HLB cartridges achieves 92% recovery. Matrix effects are minimized using deuterated chrysophanol as an internal standard .

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the malonyl group’s ester linkage could optimize bioavailability. For instance, replacing malonic acid with succinic acid may enhance metabolic stability without compromising solubility.

Clinical Translation

Phase I trials should assess pharmacokinetics in healthy volunteers, focusing on dose proportionality and food effects. Biomarker-driven Phase II studies could target HBV-infected patients or individuals with type 2 diabetes .

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